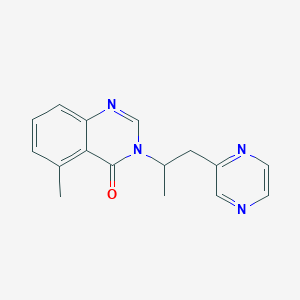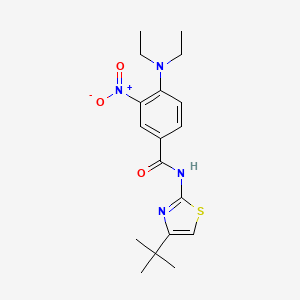
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancerous B-cells and suppress the activity of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor activity in various types of cancer, both as a single agent and in combination with other drugs. It has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one is a valuable tool for studying the role of BTK in cancer and autoimmune diseases, as well as for developing new therapies targeting this pathway. However, there are some limitations to its use in lab experiments, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacological properties.
Orientations Futures
There are several potential future directions for the development of 5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one and related compounds. These include the optimization of its pharmacological properties, the evaluation of its efficacy in clinical trials, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other drugs or immunotherapies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a valuable tool for studying the role of this pathway in disease, and its favorable pharmacokinetic profile makes it a promising candidate for further development as a therapeutic agent.
Applications De Recherche Scientifique
5-methyl-3-(1-methyl-2-pyrazin-2-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-methyl-3-(1-pyrazin-2-ylpropan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-4-3-5-14-15(11)16(21)20(10-19-14)12(2)8-13-9-17-6-7-18-13/h3-7,9-10,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPWFCOFXEVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C(C)CC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3987815.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3987825.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3987843.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987850.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3987863.png)
![2-naphthyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987868.png)
![ethyl [5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3987873.png)
![5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987887.png)
![6-{[(3-chloro-2-methylphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3987894.png)
![N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3987901.png)
![2,3-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987909.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3987915.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-4-yl)-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3987922.png)